

A Comprehensive Technical Guide to 4-Chloro-3-nitrotoluene

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Compound of Interest

Compound Name: 4-Chloro-3-nitrotoluene

Cat. No.: B146361

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This technical guide provides an in-depth overview of **4-Chloro-3-nitrotoluene**, a pivotal chemical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and dye manufacturing. The document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its applications in research and development, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

4-Chloro-3-nitrotoluene is a light yellow liquid at room temperature.^[1] Its core physicochemical characteristics are summarized in the table below, providing a comprehensive reference for laboratory and industrial applications.

Property	Value
Molecular Formula	C ₇ H ₆ ClNO ₂
Molecular Weight	171.58 g/mol [2]
CAS Number	89-60-1[2]
Melting Point	7 °C[2]
Boiling Point	260 °C at 745 mmHg[2]
Density	1.297 g/mL at 25 °C[2]
Refractive Index	n ₂₀ /D 1.558[2]
Solubility	Slightly soluble in water, soluble in organic solvents like ethanol and ethers.[1]
Appearance	Clear yellow liquid[3]

Synthesis and Purification Protocols

The primary industrial synthesis of **4-Chloro-3-nitrotoluene** is achieved through the nitration of p-chlorotoluene.[1] This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid.[1] A critical aspect of this synthesis is the management of isomeric byproducts, principally 4-chloro-2-nitrotoluene, and dinitrated compounds.[1][2]

General Synthesis Protocol: Nitration of p-Chlorotoluene

A common laboratory-scale synthesis involves the controlled addition of a nitrating mixture (concentrated nitric and sulfuric acids) to p-chlorotoluene. The reaction temperature is carefully maintained to optimize the yield of the desired **4-chloro-3-nitrotoluene** isomer and minimize the formation of dinitrated byproducts.[1] The crude product is then washed with water and a dilute alkaline solution, such as soda ash, to neutralize residual acids.[2] Separation of the **4-chloro-3-nitrotoluene** from its 4-chloro-2-nitrotoluene isomer is typically accomplished through fractional distillation.[1][2]

Purification Protocol: Removal of Dinitro Impurities

A patented method for purifying the crude mixture of 4-chloronitrotoluenes involves diminishing the dinitro impurities. One example of this procedure includes heating the crude product, which contains dinitro impurities, with water, sodium hydroxide, and an oxidizing agent like potassium ferricyanide.[2] For instance, a crude mixture containing 0.4% by weight of dinitro impurity is heated to 100°C for four hours with water, sodium hydroxide, and potassium ferricyanide.[2] After cooling, the oil layer is separated from the aqueous layer, resulting in a product with a significantly reduced dinitro content of 0.1% by weight.[2]

Key Reactions and Applications in Drug Development

4-Chloro-3-nitrotoluene serves as a versatile building block for a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Reduction to 3-Chloro-4-toluidine

A frequent subsequent reaction is the reduction of the nitro group to an amine, yielding 3-chloro-4-toluidine. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients. A preferred method for this reduction is the use of iron powder or filings in the presence of a dilute acid, such as hydrochloric acid, at reflux temperature.[4] The crude 2-chloro-4-nitrotoluene is added slowly to a boiling mixture of iron and dilute HCl in an aqueous system.[4] The completion of the reaction can be monitored by observing the color change of the condensate in the reflux column.[4]

Synthesis of PARP-2 Selective Inhibitors

In the realm of drug discovery, **4-Chloro-3-nitrotoluene** is utilized in the synthesis of quinazoline-2,4(1H,3H)-dione derivatives, which have been identified as selective inhibitors of Poly (ADP-ribose) polymerase 2 (PARP-2).[3] This highlights its importance in developing targeted cancer therapies.

Precursor for Agrochemicals and Dyes

Beyond pharmaceuticals, this compound is a precursor for herbicides and insecticides.[1] It is also instrumental in the manufacturing of various dyes and pigments.[1] For example, it was

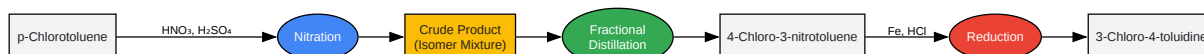
used in the synthesis of 4-(2-hydroxyethylamino)-3-nitrotoluene.[5]

Analytical Characterization

The identification and purity assessment of **4-Chloro-3-nitrotoluene** and its derivatives are commonly performed using a range of analytical techniques. Gas Chromatography with Flame Ionization Detection (GC/FID) is a standard method for analyzing nitroaromatic compounds.[6] Spectroscopic methods are also crucial for structural elucidation, with vibrational spectral analysis using Raman and IR spectroscopy having been studied for this compound.[3] Public databases like PubChem provide extensive spectral information, including ¹H NMR, Mass Spectrometry, and IR spectra.[7]

Synthetic Workflow Example

The following diagram illustrates a typical synthetic pathway starting from p-chlorotoluene to produce **4-Chloro-3-nitrotoluene**, which is then subsequently reduced to the valuable intermediate, 3-chloro-4-toluidine.



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Chloro-3-nitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146361#4-chloro-3-nitrotoluene-molecular-weight]

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